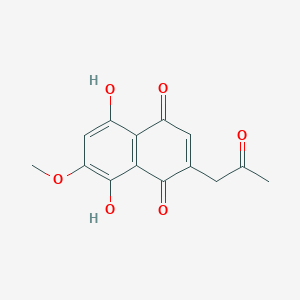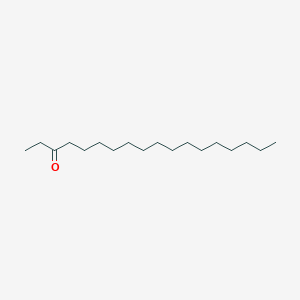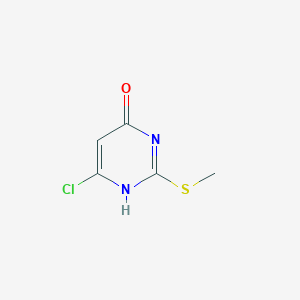
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. HVA is a naturally occurring compound found in the human body, and it has been the subject of extensive scientific research due to its potential applications in the fields of neurology, psychiatry, and pharmacology.
Wirkmechanismus
HVA acts as an indirect indicator of dopamine activity in the brain. As a metabolite of dopamine, its levels are influenced by the activity of dopamine neurons and the breakdown of dopamine in the brain. HVA levels can therefore provide insight into the activity of the dopamine system and its potential dysregulation in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HVA has been shown to have various biochemical and physiological effects, including the regulation of dopamine metabolism, the modulation of neurotransmitter release, and the regulation of oxidative stress. HVA has also been shown to have potential antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
HVA has several advantages as a biomarker for dopamine turnover, including its stability in the cerebrospinal fluid and its ability to provide insight into the activity of the dopamine system. However, HVA levels can be influenced by factors such as age, gender, and medication use, which may limit its accuracy as a biomarker.
Zukünftige Richtungen
Future research on HVA may focus on its potential applications in the diagnosis and treatment of neurological and psychiatric disorders, as well as its role in the regulation of dopamine metabolism and neurotransmitter release. Additionally, further research may explore the potential neuroprotective effects of HVA and its implications for the prevention and treatment of neurodegenerative disorders.
Synthesemethoden
HVA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of dopamine. One common method involves the oxidation of dopamine using potassium permanganate, followed by acidification and extraction to obtain HVA. Another method involves the use of tyrosinase, an enzyme that catalyzes the oxidation of dopamine to HVA.
Wissenschaftliche Forschungsanwendungen
HVA has been extensively studied in the fields of neurology and psychiatry, particularly in relation to dopamine metabolism and its role in various neurological disorders. HVA levels in the cerebrospinal fluid have been used as a biomarker for dopamine turnover and as an indicator of dopaminergic dysfunction in conditions such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4,5-dihydroxy-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)9(12)4-7(5)6(2)10/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSGEGZFHEACU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564744 |
Source


|
| Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
CAS RN |
18087-17-7 |
Source


|
| Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)







